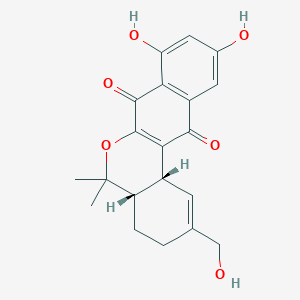

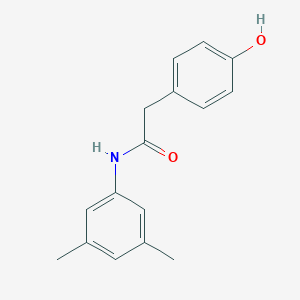

N-(3,5-二甲基苯基)-2-(4-羟基苯基)乙酰胺

描述

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is a chemical compound that can be synthesized from derivatives of phenylacetamide. It is structurally related to compounds that have been studied for various chemical properties and reactions, such as silylation, hydrogen bonding, and potential biological activities. Although the exact compound is not directly studied in the provided papers, related compounds provide insight into the possible characteristics and behaviors of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide.

Synthesis Analysis

The synthesis of related compounds involves reactions with substituted benzyl amines and subsequent debenzylation to yield products with hydroxyphenyl groups . Similarly, silylation reactions have been performed on N-(2-hydroxyphenyl)acetamide to produce silylated derivatives . These methods suggest that the synthesis of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide could potentially involve similar steps, starting from 3,5-dimethylphenylacetate and a suitable hydroxyphenylamine derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT methods . These studies reveal details about the conformation of the molecules, hydrogen bonding patterns, and the electronic behavior of intramolecular interactions. For N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide, one could expect similar intramolecular hydrogen bonding between the hydroxy group and the amide moiety, influencing its molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of phenylacetamide derivatives includes transformations under various conditions. For instance, silylated derivatives can undergo hydrolysis to form silanols or react with alcohols to transform into silanes . The presence of a hydroxy group in N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide may also allow for specific reactions such as esterification or participation in hydrogen bonding, as observed in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetamide derivatives are influenced by their molecular structure. For example, the presence of substituents on the phenyl rings can affect the melting point, solubility, and crystalline structure . The hydrogen bonding capability of the amide and hydroxy groups can lead to the formation of supramolecular structures in the solid state . These insights suggest that N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide would exhibit specific physical and chemical properties based on its functional groups and molecular geometry.

科学研究应用

晶体结构分析

- 对N-(3,5-二甲基苯基)-2-(4-羟基苯基)乙酰胺进行了晶体结构研究,发现该化合物的香草醛、酰胺和二甲基苯基团几乎垂直于彼此。这种结构与其他辣椒素有所不同,并为其独特性能提供了见解(Park et al., 1995)。

合成过程

- 改进了对血红蛋白的变构调节剂efaproxiral的合成方法,涉及N-(3,5-二甲基苯基)-2-(4-羟基苯基)乙酰胺。这种增强的方法提供了更高的产量和成本效益,适用于工业生产(Zhang Dan-shen, 2008)。

- 另一项研究讨论了从对羟基苯乙酸合成efaproxiral的过程,其中N-(3,5-二甲基苯基)-2-(4-羟基苯基)乙酰胺是一个关键中间体。从这个过程中的总产率约为61%(Zhao Xing-ru, 2007)。

合成中间体

- 该化合物在合成其他各种化合物中起着重要的中间体作用,例如使用N-取代苄基-2-(3',5'-二甲基-4'-羟基苯基)乙酰胺合成的1,2,3,4-四氢异喹啉(Raju, 2008)。

结构和性质研究

- 对N-(2-羟基苯基)乙酰胺的硅烷衍生物进行了研究,这是一种相关化合物,以了解它们的合成、结构和性质。这些研究有助于更广泛地了解相关乙酰胺衍生物(Nikonov et al., 2016)。

药物应用潜力

- 已经探讨了N-(3,5-二甲基苯基)-2-(4-羟基苯基)乙酰胺及相关化合物的合成,用于潜在的药物应用,包括作为抗癌、抗炎和镇痛剂(Rani et al., 2014)。

作用机制

Mode of Action

It has been observed that the compound undergoes oxidation in an alkaline medium . The reaction exhibits a 1:4 stoichiometry and is of first order in the oxidizing agent, with less than unit order in the compound itself . The reaction proceeds via a complex, which decomposes slowly in a rate-determining step .

Biochemical Pathways

The compound’s oxidation in an alkaline medium suggests it may interact with redox-related pathways

Pharmacokinetics

Its oxidation in an alkaline medium suggests it may undergo metabolic transformations . The impact of these properties on the compound’s bioavailability remains to be determined.

Result of Action

The compound’s oxidation suggests it may generate reactive species, potentially leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3,5-Dimethylphenyl)-2-(4-hydroxyphenyl)acetamide. For instance, the compound’s oxidation occurs in an alkaline medium , suggesting that pH may influence its reactivity. Other environmental factors, such as temperature and ionic strength, may also play a role.

属性

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-16(19)10-13-3-5-15(18)6-4-13/h3-9,18H,10H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSYSJBCQOANFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377003 | |

| Record name | N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

CAS RN |

131179-77-6 | |

| Record name | N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

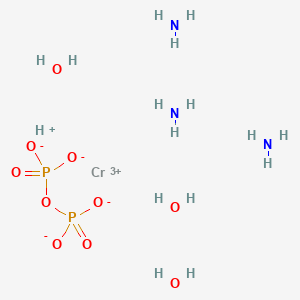

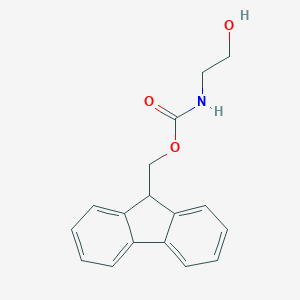

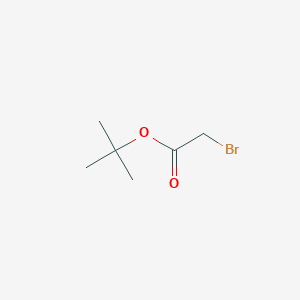

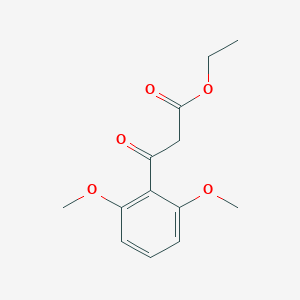

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

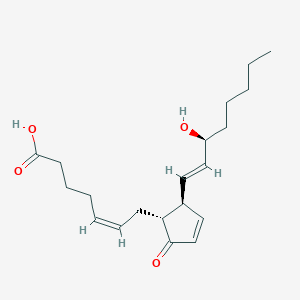

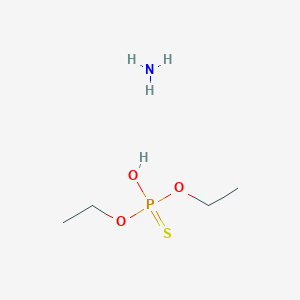

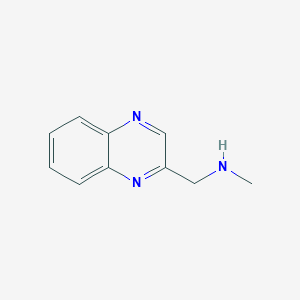

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide in the synthesis of efaproxiral?

A1: N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is a crucial intermediate in the synthesis of efaproxiral, an allosteric modifier of hemoglobin []. This compound serves as the precursor for the final step of efaproxiral synthesis where it reacts with acetone, chloroform, and potassium hydroxide [] or sodium hydroxide [] to yield the final drug molecule.

Q2: How does the improved synthesis of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide benefit efaproxiral production?

A2: The research highlights an improved synthesis method for N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide, achieving a yield of 86% []. This improvement is significant as it contributes to a higher overall yield (73.1%) of efaproxiral []. The increased efficiency and cost-effectiveness of this synthesis are particularly beneficial for large-scale industrial production of efaproxiral.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)

![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)

![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)

![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)